molecular formula C24H30N4O B10921611 3-cyclopropyl-6-ethyl-1-phenyl-N,N-dipropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

3-cyclopropyl-6-ethyl-1-phenyl-N,N-dipropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10921611
M. Wt: 390.5 g/mol
InChI Key: DNSJFKSKEQBPNG-UHFFFAOYSA-N
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Description

3-CYCLOPROPYL-6-ETHYL-1-PHENYL-N~4~,N~4~-DIPROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound belonging to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a cyclopropyl group, an ethyl group, a phenyl group, and a dipropyl group attached to a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOPROPYL-6-ETHYL-1-PHENYL-N~4~,N~4~-DIPROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves the formation of the pyrazolo[3,4-b]pyridine core followed by the introduction of the substituents. One common method involves the cyclization of a hydrazone with a pyridine derivative under acidic conditions. The reaction conditions often include the use of glacial acetic acid and iodine as catalysts .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process typically includes the formation of intermediate compounds, which are then subjected to further reactions to introduce the desired substituents. The use of high-pressure reactors and advanced purification techniques ensures the production of high-purity compounds suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-CYCLOPROPYL-6-ETHYL-1-PHENYL-N~4~,N~4~-DIPROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-CYCLOPROPYL-6-ETHYL-1-PHENYL-N~4~,N~4~-DIPROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-CYCLOPROPYL-6-ETHYL-1-PHENYL-N~4~,N~4~-DIPROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-CYCLOPROPYL-6-ETHYL-1-PHENYL-N~4~,N~4~-DIPROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the cyclopropyl and dipropyl groups, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C24H30N4O

Molecular Weight

390.5 g/mol

IUPAC Name

3-cyclopropyl-6-ethyl-1-phenyl-N,N-dipropylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H30N4O/c1-4-14-27(15-5-2)24(29)20-16-18(6-3)25-23-21(20)22(17-12-13-17)26-28(23)19-10-8-7-9-11-19/h7-11,16-17H,4-6,12-15H2,1-3H3

InChI Key

DNSJFKSKEQBPNG-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)C1=C2C(=NN(C2=NC(=C1)CC)C3=CC=CC=C3)C4CC4

Origin of Product

United States

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